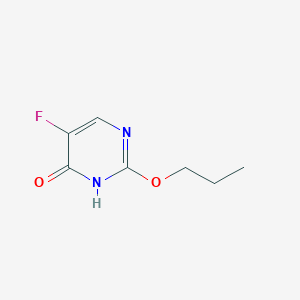

5-Fluoro-2-propoxypyrimidin-4(3H)-one

Beschreibung

5-Fluoro-2-propoxypyrimidin-4(3H)-one is a fluorinated pyrimidinone derivative characterized by a fluorine atom at position 5 and a propoxy group at position 2 of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, and substitutions at positions 2, 4, and 5 significantly influence their physicochemical and biological properties.

Eigenschaften

Molekularformel |

C7H9FN2O2 |

|---|---|

Molekulargewicht |

172.16 g/mol |

IUPAC-Name |

5-fluoro-2-propoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9FN2O2/c1-2-3-12-7-9-4-5(8)6(11)10-7/h4H,2-3H2,1H3,(H,9,10,11) |

InChI-Schlüssel |

SSFGHWDREFBVCU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=NC=C(C(=O)N1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Fluor-2-propoxy-pyrimidin-4(3H)-on umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit leicht verfügbaren Ausgangsstoffen wie 2-Chlorpyrimidin und 1-Fluor-2-propanol.

Reaktionsbedingungen: Die Reaktion wird unter basischen Bedingungen durchgeführt, wobei häufig eine Base wie Kaliumcarbonat oder Natriumhydrid verwendet wird.

Reaktionsschritte:

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 5-Fluor-2-propoxy-pyrimidin-4(3H)-on kontinuierliche Strömungsreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung automatisierter Systeme für die Reagenzzufuhr und die Produktisolation kann die Skalierbarkeit und Reproduzierbarkeit des Syntheseprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluor-2-propoxy-pyrimidin-4(3H)-on durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung verschiedener substituierter Pyrimidine, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-2-propoxy-pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren.

Beteiligte Pfade: Es kann verschiedene biochemische Pfade beeinflussen, einschließlich derer, die an der DNA-Synthese und -Reparatur beteiligt sind.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-propoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in DNA synthesis and repair.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 2

The substituent at position 2 plays a critical role in modulating solubility, lipophilicity, and binding affinity. Key analogs include:

Key Findings :

- The propoxy group balances lipophilicity and solubility, making it more favorable for oral bioavailability than shorter-chain methoxy or longer-chain butoxy derivatives .

- Methylthio substitution (e.g., 2-(methylthio)pyrimidin-4(3H)-one) introduces steric and electronic effects that may improve resistance to oxidative metabolism but reduce aqueous solubility .

Halogen and Functional Group Variations

Substitutions at position 5 (fluorine vs. chlorine) and position 3 (methyl, hydroxyl) influence electronic properties and bioactivity:

Key Findings :

- Hydroxyl groups (e.g., 5-Fluoro-6-hydroxy-2-methylpyrimidinone) increase polarity but may lead to rapid clearance due to phase II metabolism .

Biologische Aktivität

5-Fluoro-2-propoxypyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound exhibits various pharmacological properties, including growth inhibition of cancer cells, making it a subject of interest in medicinal chemistry and pharmacology.

Research indicates that the biological activity of this compound may be linked to its ability to inhibit specific cellular pathways. A study highlighted that compounds with similar structures demonstrated potent inhibition of cell proliferation in various cancer cell lines, suggesting a mechanism involving interference with nucleotide synthesis and cell cycle regulation. The intracellular release of active metabolites, such as FdUMP, plays a crucial role in this process .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including L1210 mouse leukemia cells. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds have demonstrated IC50 values in the nanomolar range, suggesting high potency .

Comparative Analysis

The following table summarizes the IC50 values of this compound and related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | L1210 Mouse Leukemia | <50 |

| Related Compound A | A549 Lung Cancer | 74 |

| Related Compound B | HepG2 Liver Cancer | 92 |

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models. One notable study involved administering the compound to mice bearing L1210 leukemia tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that the compound has a strong affinity for kinases associated with tumor growth and angiogenesis, particularly VEGFR-2. The binding energy calculations indicate that this compound could effectively inhibit kinase activity, further supporting its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.